Stereochemical Identity: Confirmed (R) Absolute Configuration vs. Racemate and (S)-Enantiomer
The target compound is the single (R) enantiomer, as confirmed by its IUPAC name (tert-butyl N-[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate) and InChI stereodescriptor [1]. In contrast, CAS 126536-02-5 is defined as the stereochemically unspecified compound (effectively racemic), and CAS 1393524-00-9 is the (S) enantiomer . For asymmetric synthesis of MAGL inhibitors such as PF-06795071, the (R) configuration is mandatory because the (S) enantiomer yields the wrong diastereomer in the final carbamate, which lacks MAGL inhibitory activity [2].
| Evidence Dimension | Absolute stereochemistry |
|---|---|
| Target Compound Data | (R) configuration (CAS 1393524-03-2) |
| Comparator Or Baseline | (S) enantiomer (CAS 1393524-00-9); racemic (CAS 126536-02-5) |
| Quantified Difference | Only the (R) enantiomer produces the active (2R) carbamate pharmacophore required for MAGL inhibition; (S) enantiomer yields the inactive (2S) diastereomer |
| Conditions | Structural assignment by IUPAC nomenclature and InChI key (RTJICTSWXPIQIQ-RXMQYKEDSA-N for (R) vs. distinct InChI key for (S)) |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for programs targeting MAGL; ordering the racemate or (S) enantiomer leads to synthetic dead ends.
- [1] PubChem CID 72214704: tert-butyl N-[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate. View Source
- [2] McAllister LA et al. J Med Chem. 2018;61(7):3008-3026. Compound 15 (PF-06795071) requires (2R) stereochemistry. View Source
